Ginsenoside F3

Vue d'ensemble

Description

Le ginsénoside F3 est un composé saponoside naturellement présent dans les feuilles du Panax ginseng. Il appartient aux saponines triterpéniques de type dammarane, connues pour leurs diverses activités biologiques. Le ginsénoside F3 a été étudié pour ses bienfaits potentiels pour la santé, notamment ses propriétés immunomodulatrices, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Ginsenoside F3 primarily targets immune cells and has been shown to regulate the production and gene expression of type 1 and type 2 cytokines in murine spleen cells . It also enhances the NF-kappaB DNA binding activity induced by ConA in murine spleen cells .

Mode of Action

This compound interacts with its targets, primarily immune cells, to modulate their function. It regulates the production and gene expression of type 1 and type 2 cytokines, which are key players in the immune response . Additionally, this compound enhances the DNA binding activity of NF-kappaB, a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection .

Biochemical Pathways

They exert their functions via interactions with steroidal receptors . Ginsenosides are triterpene saponins, composed of a dammarane skeleton with various sugar moieties attached . Over

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le ginsénoside F3 peut être isolé à partir des extraits bruts des bourgeons de fleurs de Panax ginseng. Le processus d'isolement implique une chromatographie liquide haute performance en phase inverse (RP-HPLC) utilisant une colonne Zorbax Eclipse XDB C-18 avec une phase mobile ternaire d'acétonitrile, d'eau et d'acide phosphorique (28:71:1) à un débit de 1,0 mL/min . La préparation à l'échelle semi-préparative implique l'utilisation d'une colonne Daisogel C-18 et d'un système d'élution en gradient d'acétonitrile et d'eau (32:68 à 28:72) à un débit de 10 mL/min .

Méthodes de production industrielle : La production industrielle du ginsénoside F3 implique généralement l'extraction à grande échelle des feuilles ou des bourgeons de fleurs de Panax ginseng. Le processus comprend l'extraction avec des solvants, suivie d'une purification à l'aide de techniques chromatographiques pour obtenir des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le ginsénoside F3 subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation. Ces réactions sont essentielles pour modifier sa structure et améliorer son activité biologique.

Réactifs et conditions courantes :

Hydrolyse : L'hydrolyse acide ou enzymatique peut être utilisée pour décomposer le ginsénoside F3 en ses composants aglycone et sucre.

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour introduire des groupes fonctionnels contenant de l'oxygène.

Glycosylation : Les réactions de glycosylation impliquent l'addition de fragments de sucre à l'aglycone, généralement à l'aide d'enzymes glycosyltransférases.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de ginsénosides avec des activités biologiques modifiées. Par exemple, l'hydrolyse peut produire du protopanaxadiol et du protopanaxatriol, qui sont des aglycones aux propriétés pharmacologiques distinctes .

4. Applications de la recherche scientifique

Médecine : Le ginsénoside F3 présente des propriétés anticancéreuses en induisant l'apoptose et en inhibant la prolifération des cellules cancéreuses.

5. Mécanisme d'action

Le ginsénoside F3 exerce ses effets par le biais de multiples cibles et voies moléculaires :

Comparaison Avec Des Composés Similaires

Le ginsénoside F3 fait partie d'une grande famille de ginsénosides, qui comprend des composés tels que le ginsénoside Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg2, Rg3 et Rh1 . Comparé à ces composés, le ginsénoside F3 est unique en raison de sa structure et de ses activités biologiques spécifiques. Par exemple, tandis que le ginsénoside Rg3 est connu pour ses fortes propriétés anticancéreuses, le ginsénoside F3 se distingue par ses effets immunomodulateurs .

Composés similaires :

- Ginsénoside Rb1

- Ginsénoside Rb2

- Ginsénoside Rc

- Ginsénoside Rd

- Ginsénoside Re

- Ginsénoside Rf

- Ginsénoside Rg1

- Ginsénoside Rg2

- Ginsénoside Rg3

- Ginsénoside Rh1

Activité Biologique

Ginsenoside F3, a triterpene saponin derived from Panax ginseng, has garnered significant attention due to its diverse biological activities, particularly its immunoenhancing properties. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

1. Immunoenhancing Activity

Mechanism of Action

this compound has been shown to enhance the proliferation of murine spleen cells. Its mechanism involves the modulation of cytokine production, specifically increasing levels of type 1 cytokines (IL-2 and IFN-γ) while decreasing levels of type 2 cytokines (IL-4 and IL-10). This activity is crucial for immune response regulation.

Research Findings

A study conducted by Lee et al. (2004) utilized a [^3H]thymidine incorporation assay to evaluate the effects of this compound on spleen cell proliferation. The results indicated that this compound significantly promoted cell proliferation at concentrations ranging from 0.1 to 100 µmol/L, with an optimal effect observed at 10 µmol/L. Additionally, enzyme-linked immunosorbent assay (ELISA) was employed to measure cytokine levels, confirming the compound's ability to upregulate IL-2 and IFN-γ production while downregulating IL-4 and IL-10 .

Gene Expression Modulation

this compound also influences gene expression related to immune function. RT-PCR analysis revealed that it enhances the expression of IFN-γ and T-bet (a transcription factor associated with type 1 immunity) while suppressing IL-4 and GATA-3 (associated with type 2 immunity). Furthermore, electrophoretic mobility shift assays (EMSA) demonstrated that this compound enhances NF-kappaB DNA binding activity, indicating its role in activating immune signaling pathways .

2. Comparative Analysis of Biological Activities

| Biological Activity | This compound | Ginsenoside F5 |

|---|---|---|

| Cytokine Modulation | ↑ IL-2, ↑ IFN-γ, ↓ IL-4, ↓ IL-10 | Not specified |

| Spleen Cell Proliferation | Promotes proliferation | Inhibits HL-60 cell growth via apoptosis |

| Mechanism | Enhances NF-kappaB activity | Not specified |

3. Case Studies and Applications

Case Study: Immune Response Enhancement

In a controlled study on mice, this compound was administered to evaluate its effect on immune response post-vaccination. Mice treated with this compound showed a significantly higher antibody response compared to the control group, suggesting its potential as an adjuvant in vaccine formulations .

4. Isolation and Quantification

Recent advancements in isolation techniques have improved the yield and purity of this compound from Panax ginseng extracts. A study reported using high-performance liquid chromatography (HPLC) for the purification of Ginsenosides F3 and F5, achieving over 96% purity. This methodological enhancement is pivotal for further pharmacological studies and applications .

Propriétés

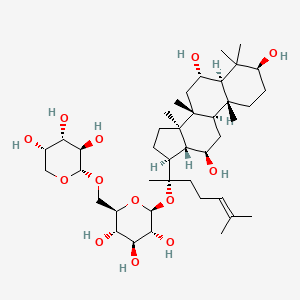

IUPAC Name |

2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRVLGWTJSLQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62025-50-7 | |

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the potential immunological effects of Ginsenoside F3?

A1: Research suggests that this compound may possess immunoenhancing properties. In studies using murine spleen cells, this compound demonstrated an ability to promote cell proliferation and influence cytokine production. Specifically, it was observed to increase the production of IL-2 and IFN-γ (type 1 cytokines) while decreasing the production of IL-4 and IL-10 (type 2 cytokines) [, ]. Additionally, this compound appears to modulate the expression of genes associated with these cytokines and their related transcription factors [].

Q2: What is the distribution of this compound within the Panax ginseng plant?

A3: this compound is found in various parts of the Panax ginseng plant. While originally isolated from the leaves [], it has also been identified in the roots, flower buds, and fruits of the plant []. This suggests that different parts of Panax ginseng could potentially be utilized for their this compound content.

Q3: Are there any structural analogs of this compound with known biological activity?

A4: Yes, this compound belongs to a larger family of ginsenosides, many of which have demonstrated biological activity. Notably, Ginsenosides Rg2 (both 20S and 20R isomers), Rh1 (both 20S and 20R isomers), F1, protopanaxatriol, panaxatriol, Rg1, and Chikusetsaponin-L8 have all been shown to affect GJIC, though their mechanisms of action may differ []. This highlights the structural diversity and pharmacological potential within the ginsenoside family.

Q4: Are there any analytical methods to assess the quality and presence of this compound in plant material?

A5: Yes, analytical techniques like UHPLC-Q-Exactive/HRMS and HPLC-ESI-MS/MS have proven effective in identifying and quantifying this compound along with other ginsenosides in various Panax species []. These methods offer accurate and comprehensive analysis, aiding in quality control and species differentiation for research and commercial purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.